

Physical and chemical properties of Amoxicillin D4

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Compound of Interest

Compound Name: Amoxicillin D4

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Amoxicillin D4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Amoxicillin D4**, a deuterated analog of the widely used β -lactam antibiotic, amoxicillin. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its characteristics, analytical methodologies, and mechanism of action. **Amoxicillin D4** is primarily utilized as an internal standard for the quantitative analysis of amoxicillin in various biological matrices by mass spectrometry.^{[1][2][3]}

Core Physical and Chemical Properties

The physical and chemical properties of **Amoxicillin D4** are largely analogous to those of amoxicillin due to the isotopic substitution of four hydrogen atoms with deuterium on the phenyl group. This substitution results in a higher molecular weight but does not significantly alter its chemical reactivity or physical behavior under normal conditions.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₅ D ₄ N ₃ O ₅ S	[2][4]
Molecular Weight	369.4 g/mol	
IUPAC Name	(2S,5R,6R)-6-[[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid	
CAS Number	2673270-36-3	
Appearance	White Powder	
Melting Point	Not explicitly reported for Amoxicillin D4. Amoxicillin's melting point is approximately 194 °C.	
Boiling Point	Not explicitly reported.	
Solubility	Slightly soluble in water and DMSO; Soluble in 0.1 M Acetic Acid (warmed). For amoxicillin trihydrate: 1 g is soluble in about 370 mL of water.	
pKa	Not explicitly reported for Amoxicillin D4. For amoxicillin, the pKa values are approximately 2.7 (carboxyl group), 7.2 (amino group), and 9.5 (phenolic hydroxyl group).	

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of **Amoxicillin D4**. Below are summaries of key experimental protocols.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is commonly employed for the quantification of amoxicillin in biological samples, using **Amoxicillin D4** as an internal standard.

- Sample Preparation: Solid-phase extraction is a common technique for extracting amoxicillin and the **Amoxicillin D4** internal standard from plasma samples.
- Chromatographic Separation:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer, such as 2 mM ammonium acetate.
 - Flow Rate: A typical flow rate is around 0.400 mL/min.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in the negative ion mode is often utilized.
 - Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of the parent and daughter ions of both amoxicillin and **Amoxicillin D4**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the structural confirmation of **Amoxicillin D4**.

- Sample Preparation: For solid samples, often no specific sample preparation is required when using an Attenuated Total Reflection (ATR) accessory. The sample is placed directly on the ATR crystal.
- Data Acquisition: Spectra are typically collected in the mid-infrared range (e.g., 4000-400 cm^{-1}).
- Analysis: The resulting spectrum is compared with a reference spectrum of a known standard. The characteristic absorption bands for amoxicillin include peaks corresponding to

the β -lactam ring, amide groups, and the phenyl ring.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the molecular structure of **Amoxicillin D4**.

- **Sample Preparation:** A small amount of the **Amoxicillin D4** sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D_2O). For analysis in urine, a simple acidification step may be performed directly in the NMR tube.
- **Data Acquisition:** The ^1H NMR spectrum is recorded on a high-field NMR spectrometer.
- **Analysis:** The chemical shifts, splitting patterns, and integration of the proton signals are analyzed to confirm the structure of the molecule. The absence of signals corresponding to the deuterated positions on the phenyl ring is a key indicator for **Amoxicillin D4**.

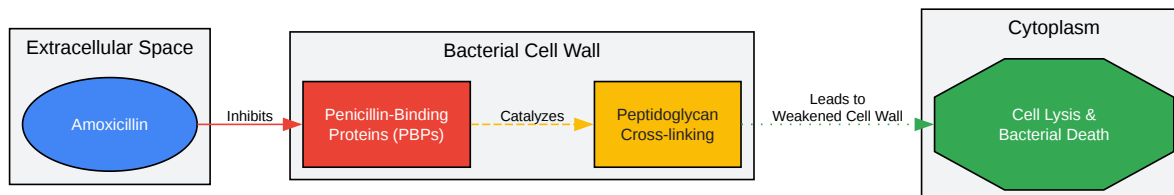
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Amoxicillin, and by extension **Amoxicillin D4**, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This process is critical for the survival of bacteria, as the cell wall provides structural integrity and protection from osmotic stress.

The key steps in the mechanism of action are as follows:

- **Binding to Penicillin-Binding Proteins (PBPs):** Amoxicillin binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a major component of the bacterial cell wall.
- **Inhibition of Transpeptidation:** The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a crucial step for the formation of a stable cell wall.
- **Cell Wall Weakening and Lysis:** The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and bacterial death.

Below is a diagram illustrating this signaling pathway.



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Caption: Mechanism of action of Amoxicillin.

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